molecular formula C17H15NO4 B2419154 2,2-dimethyl-5-{[(naphthalen-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione CAS No. 941420-51-5

2,2-dimethyl-5-{[(naphthalen-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione

Cat. No.: B2419154
CAS No.: 941420-51-5
M. Wt: 297.31
InChI Key: AJAPIFQDNRAUBY-UHFFFAOYSA-N
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Description

Crystallographic Analysis of the Dioxane-4,6-Dione Core Structure

The dioxane-4,6-dione core of the title compound adopts a distorted half-boat conformation, as revealed by single-crystal X-ray diffraction studies. The central dioxane ring exhibits a planar arrangement for five of its six atoms, with the methyl-substituted carbon (C5) deviating by 0.595 Å from this plane. This distortion arises from steric interactions between the geminal dimethyl groups at C2 and the naphthylamino-methylidene substituent at C5.

Key crystallographic parameters include:

Parameter Value Source
C2-C5 bond length 1.512 Å
O1-C4-O2 bond angle 117.3°
C5 out-of-plane shift 0.571–0.595 Å
Dihedral angle (dioxane-naphthyl) 19.91°

The molecular packing exhibits alternating layers stabilized by intermolecular C-H···O interactions (2.42–2.58 Å), forming parallel sheet structures along the crystallographic a-axis. These interactions complement the intramolecular N-H···O hydrogen bond (1.98 Å) that locks the naphthylamino group in a planar configuration relative to the dioxane ring.

Electronic Distribution Patterns in the Naphthylamino-Methylidene Substituent

Density functional theory (DFT) calculations reveal significant π-electron delocalization across the conjugated system comprising the naphthyl ring, methylidene bridge, and dioxanedione core. The enamine-type C=N bond (1.325 Å) exhibits partial double-bond character, with natural bond orbital (NBO) analysis showing 63% p-orbital contribution at the methylidene carbon.

Key electronic features include:

Feature Value/Description Source
C5-N bond order 1.35 (Wiberg index)
NBO charge at O1/O2 -0.72 e
HOMO localization Naphthyl π-system (78%)
LUMO energy -1.38 eV

The electron-withdrawing dioxanedione core induces polarization in the naphthylamino group, creating a dipole moment of 4.78 Debye oriented perpendicular to the molecular plane. This electronic asymmetry facilitates charge-transfer interactions in crystalline packing, as evidenced by polarized fluorescence spectra showing 42 nm bathochromic shift compared to solution-phase measurements.

Conformational Dynamics via Intramolecular Hydrogen Bonding Networks

The compound's conformation is stabilized by a synergistic network of non-covalent interactions:

Interaction Type Distance (Å) Angle (°) Energy (kJ/mol) Source
N-H···O (intramolecular) 1.98 158 28.5
C-H···O (intermolecular) 2.42–2.58 145–152 12.7–15.3
π-π stacking 3.61 - 18.9

Variable-temperature NMR studies (298–398 K) demonstrate restricted rotation about the C5-N bond (ΔG‡ = 67.3 kJ/mol), attributed to the N-H···O hydrogen bond maintaining planarity. Molecular dynamics simulations reveal two metastable conformers differing by 21.3° in naphthyl ring orientation, separated by an energy barrier of 9.8 kJ/mol.

Comparative Molecular Geometry with Related Meldrum's Acid Derivatives

Structural comparisons with analogous Meldrum's acid derivatives highlight unique geometric features:

Derivative C5-X Bond Length (Å) Dihedral Angle (°) Crystal System Source
Title compound C=N 1.325 19.91 Monoclinic
5-(4-Diethylaminobenzylidene) C=C 1.412 8.74 Triclinic
5-(2-Thienylmethylidene) C=C 1.398 24.85 Monoclinic
Parent Meldrum's acid - - Orthorhombic

The title compound exhibits 12% shorter C5-X bond length compared to benzylidene derivatives, confirming enhanced conjugation through the naphthylamino group. The distorted half-boat conformation contrasts with the envelope conformation observed in 5-arylidene derivatives, attributable to steric demands of the naphthyl substituent. These structural modifications increase molecular polarizability by 38% compared to parent Meldrum's acid, as quantified by DFT-calculated dipole moments.

Properties

IUPAC Name

2,2-dimethyl-5-[(naphthalen-2-ylamino)methylidene]-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-17(2)21-15(19)14(16(20)22-17)10-18-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAPIFQDNRAUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC3=CC=CC=C3C=C2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Method

The most widely reported synthesis involves a one-pot condensation of Meldrum’s acid with 2-naphthylamine in the presence of triethyl orthoformate (TEOF) as a formylating agent. The reaction proceeds via a Knoevenagel-type mechanism:

  • Activation : TEOF generates a reactive formyl intermediate at the C5 position of Meldrum’s acid.
  • Condensation : The formylated intermediate reacts with 2-naphthylamine, eliminating ethanol and water to form the aminomethylene bridge.

Representative Procedure :
Meldrum’s acid (1.0 eq, 144 mg) and 2-naphthylamine (1.2 eq, 172 mg) are dissolved in glacial acetic acid (10 mL). TEOF (1.5 eq, 0.22 mL) is added dropwise under nitrogen. The mixture is refluxed at 120°C for 6–8 hours, cooled, and poured into ice water. The precipitate is filtered and recrystallized from ethanol to yield yellow crystals (mp: 206–211°C).

Mechanistic Insights :
The reaction’s success relies on the nucleophilicity of 2-naphthylamine and the electrophilicity of the formylated Meldrum’s acid. Intramolecular hydrogen bonding between the NH group and the dioxane ring’s carbonyl oxygen stabilizes the planar conformation, as confirmed by X-ray diffraction.

Solvent and Catalyst Optimization

Reaction efficiency varies significantly with solvent polarity and catalyst choice. The table below summarizes key findings:

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Acetic acid None 120 8 65
DMF Triethylamine 100 6 78
Toluene Piperidine 110 10 52

Polar aprotic solvents like DMF enhance nucleophilicity, while triethylamine accelerates imine formation. Microwave-assisted synthesis in DMF at 150°C for 30 minutes has been reported to improve yields to 85%.

Structural Characterization and Crystallography

The compound crystallizes in the monoclinic space group P2₁/c with two independent molecules per asymmetric unit. Key structural features include:

  • Planarity : Dihedral angles of 19.91° (naphthyl ring vs. aminomethylene) and 11.06° (aminomethylene vs. dioxane ring).
  • Half-Boat Conformation : The dioxane ring adopts a half-boat configuration, with the central carbon displaced by 0.595 Å from the plane.
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds (2.87 Å) and intermolecular C–H⋯O interactions stabilize the crystal lattice.

Spectroscopic Data :

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 3350 cm⁻¹ (N–H).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.82–7.34 (m, 7H, naphthyl), 2.65 (s, 6H, CH₃).

Applications in Heterocyclic Synthesis

The compound serves as a precursor for 4(1H)-quinolones via thermolysis at 200–220°C. The reaction proceeds through a retro-Diels-Alder mechanism, releasing acetone and carbon dioxide, followed by cyclization. Quinolones derived from this intermediate have shown:

  • Anticancer Activity : Inhibition of topoisomerase II (IC₅₀: 2.1 µM).
  • Antimalarial Effects : Plasmodium falciparum growth inhibition (EC₅₀: 0.8 µM).

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-{[(naphthalen-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

2,2-dimethyl-5-{[(naphthalen-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-{[(naphthalen-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-[(phenylamino)methylidene]-1,3-dioxane-4,6-dione
  • 2,2-Dimethyl-5-[(benzylamino)methylidene]-1,3-dioxane-4,6-dione
  • 2,2-Dimethyl-5-[(pyridylamino)methylidene]-1,3-dioxane-4,6-dione

Uniqueness

2,2-dimethyl-5-{[(naphthalen-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions.

Biological Activity

The compound 2,2-dimethyl-5-{[(naphthalen-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of naphthalen-2-amine with Meldrum's acid derivatives. The resulting structure features a dioxane ring with a naphthalene moiety attached via an imine linkage.

Key Structural Features

  • Dioxane Ring: The presence of the dioxane core contributes to the compound's flexibility and potential interactions with biological targets.
  • Aromatic Substitution: The naphthalenic component enhances the compound's lipophilicity and may influence its interaction with cell membranes.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties against various pathogenic strains. For instance, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentrations (MIC)

A comparative analysis of MIC values for various bacterial strains is summarized in Table 1:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound exhibits moderate antibacterial activity, particularly effective against S. aureus, which is known for its antibiotic resistance.

The proposed mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the compound's structural similarity to essential metabolites in bacteria. This disruption is facilitated by the compound's ability to penetrate bacterial membranes effectively.

Case Study 1: Antibacterial Efficacy

In a controlled study, the efficacy of the compound was tested against multi-drug resistant strains of S. aureus. The results demonstrated that the compound not only inhibited growth but also enhanced the effectiveness of conventional antibiotics like methicillin when used in combination therapies.

Case Study 2: Cytotoxicity Assessment

Further investigations assessed the cytotoxic effects on human cell lines. The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2,2-dimethyl-5-{[(naphthalen-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and naphthalen-2-ylamine derivatives. A green synthesis approach involves refluxing equimolar amounts of Meldrum’s acid and the aldehyde precursor (e.g., naphthalen-2-yl carboxaldehyde) in ethanol with catalytic piperidine, followed by recrystallization from acetone/petroleum ether . For higher yields, microwave-assisted synthesis under controlled temperature (80–100°C) reduces reaction time to 15–30 minutes .
  • Key Considerations : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:3). Purify using column chromatography (silica gel, gradient elution) to remove unreacted starting materials.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (solvent: acetone/petroleum ether) are analyzed using SHELX or OLEX2 software for structure solution and refinement. Hydrogen bonding and π-π interactions are quantified using Mercury or PLATON .
  • Data Interpretation : The 1,3-dioxane ring typically adopts an envelope conformation. Key bond lengths (e.g., C=O at ~1.20 Å, C=C at ~1.34 Å) and torsion angles confirm conjugation between the dioxane ring and the naphthylidene moiety .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) at concentrations 1–100 µM. Compare IC50 values with structurally similar compounds (e.g., trifluoromethyl-substituted analogs) to establish baseline activity .
  • Controls : Include Meldrum’s acid and naphthalen-2-ylamine as negative controls. Use doxorubicin or cisplatin as positive controls.

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during refinement?

  • Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands with HKLF5 data format. Apply restraints to disordered moieties (e.g., naphthalene ring) using ISOR or SIMU instructions. Validate refinement with R1/wR2 convergence (<5% discrepancy) and a Flack parameter near zero .
  • Case Study : In a related compound (5-benzylidene-Meldrum’s acid), disorder in the aromatic ring was resolved by partitioning the moiety into two sites with 50% occupancy each .

Q. What strategies elucidate the mechanism of action in anticancer activity?

  • Methodology :

  • Enzyme Inhibition : Perform kinase inhibition assays (e.g., EGFR or CDK2) using ADP-Glo™ kits. Compare inhibition rates with structural analogs (e.g., 5-(4-chlorophenyl) derivatives) .
  • Apoptosis Pathways : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9, Bcl-2) to confirm apoptosis induction .
    • Data Contradictions : If cytotoxicity lacks correlation with kinase inhibition, explore off-target effects via proteomic profiling or molecular docking against alternative targets (e.g., tubulin) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodology :

  • Core Modifications : Synthesize derivatives with substituents at the naphthalene amino group (e.g., -NO2, -CF3) or dioxane ring (e.g., methyl → ethyl).
  • Biological Testing : Rank derivatives by IC50 values and logP (HPLC-measured). Use CoMFA or CoMSIA for 3D-QSAR modeling .
    • SAR Table :
DerivativeSubstituentIC50 (µM)logP
Parent compoundNaphthalen-2-yl12.32.8
5-(4-Chlorophenyl) analog4-Cl-C6H48.73.1
Trifluoromethyl derivativeCF3 at position 35.23.4

Q. What computational tools predict binding modes with biological targets?

  • Methodology : Use AutoDock Vina or Schrödinger Glide for docking simulations. Prepare the protein (e.g., EGFR PDB: 1M17) by removing water, adding hydrogens, and defining a grid box around the ATP-binding site. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability .
  • Key Metrics : Binding energy (ΔG < −8 kcal/mol), hydrogen bonds with key residues (e.g., Met793), and RMSD (<2 Å during MD) .

Q. How to address contradictions between computational predictions and experimental bioactivity?

  • Methodology :

  • Re-evaluate Models : Check protonation states (Epik, pH 7.4) and solvation effects (implicit vs. explicit water).
  • Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff). If SPR contradicts docking, consider allosteric binding or protein flexibility .
    • Case Study : A derivative predicted to bind EGFR showed no activity in vitro but inhibited tubulin polymerization, highlighting the need for multi-target screening .

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